molecular formula C8H5N3 B1426275 3,6-Dicyanopicoline CAS No. 1352318-05-8

3,6-Dicyanopicoline

Cat. No.: B1426275
CAS No.: 1352318-05-8
M. Wt: 143.15 g/mol
InChI Key: CAEXTFJYUABOTC-UHFFFAOYSA-N
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Description

3,6-Dicyanopicoline is a heterocyclic compound belonging to the pyridine family. It is a colorless crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its unique physical, chemical, and biological properties.

Mechanism of Action

Target of Action

The primary target of 3,6-Dicyanopicoline is the voltage-gated sodium channels in the cerebral cortex . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .

Mode of Action

This compound interacts with its targets by binding to the phosphorylcholine moiety of the voltage-gated sodium channels . This binding action blocks the ion flux through these channels, thereby inhibiting the propagation of action potentials . Additionally, this compound also blocks postsynaptic potentials and reduces the latency of evoked responses in the cerebral cortex .

Biochemical Pathways

The blocking of voltage-gated sodium channels by this compound affects the neuronal signaling pathways. By inhibiting the ion flux through these channels, the compound disrupts the normal functioning of the neurons. This disruption can lead to changes in the downstream effects of these pathways, including alterations in neurotransmitter release and synaptic plasticity .

Pharmacokinetics

Like other small molecules, it is expected that this compound would be absorbed into the bloodstream, distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These processes can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of neuronal signaling in the cerebral cortex . By blocking voltage-gated sodium channels, the compound prevents the propagation of action potentials, which can lead to changes in neuronal activity and communication .

Biochemical Analysis

Biochemical Properties

3,6-Dicyanopicoline interacts with voltage-gated sodium channels in the cerebral cortex . It binds to the phosphorylcholine moiety of these channels, thereby blocking ion flux . This interaction suggests that this compound may play a significant role in biochemical reactions involving these channels.

Cellular Effects

The blocking activity of this compound on voltage-gated sodium channels can have profound effects on cellular processes. By blocking these channels, this compound can potentially influence cell signaling pathways and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the phosphorylcholine moiety of voltage-gated sodium channels, thereby blocking ion flux . This binding interaction suggests that this compound may inhibit the activity of these channels, potentially leading to changes in gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dicyanopicoline can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with appropriate reagents to form phthalonitrile derivatives, which are key intermediates in the synthesis of this compound . Another method involves the cyclotetramerization of phthalic anhydride derivatives to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyanopicoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.

    Reduction: Reduction reactions can be carried out using appropriate reducing agents.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: DDQ is a common oxidizing agent used in the oxidation of this compound.

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .

Scientific Research Applications

3,6-Dicyanopicoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: It acts as a potent blocker of voltage-gated sodium channels in the cerebral cortex, making it useful in neurobiological studies.

    Medicine: Its ability to block sodium channels has potential therapeutic applications in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dicyanopyridine: Another pyridine derivative with similar chemical properties.

    3,5-Dicyanopyridine: Similar in structure but with different substitution patterns.

Uniqueness

3,6-Dicyanopicoline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ability to block voltage-gated sodium channels sets it apart from other similar compounds .

Properties

IUPAC Name

6-methylpyridine-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEXTFJYUABOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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